

Best Practices for Handling and Storing UCM765: Application Notes and Protocols

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Compound of Interest

Compound Name: UCM765

Cat. No.: B15570701

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Introduction

UCM765, with the chemical name N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide and CAS number 944284-77-9, is a potent and selective partial agonist for the melatonin receptor type 2 (MT2).[1] As a research compound with potential therapeutic applications in areas such as anxiety and sleep disorders, proper handling and storage are paramount to ensure experimental accuracy, reproducibility, and personnel safety.[2][3][4][5] These application notes provide a comprehensive guide to the best practices for the handling, storage, and use of **UCM765** in a research setting.

UCM765 has been noted for its low water solubility and modest metabolic stability, which should be taken into consideration during experimental design.[2][3][4][5] This document outlines protocols for storage, solution preparation, and in vivo administration, along with essential safety precautions.

Physicochemical and Safety Data

While specific quantitative data for **UCM765** is not extensively available in the public domain, the following tables summarize known information and provide recommendations based on general best practices for novel research compounds.

Table 1: Physicochemical Properties of **UCM765**

| Property | Data | Source/Recommendation |
|-------------------|--|---|
| Chemical Name | N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide | --- |
| CAS Number | 944284-77-9 | [1][2][3][4] |
| Molecular Formula | C17H20N2O2 | [1] |
| Molecular Weight | 296.36 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | General appearance for purified small molecules. To be confirmed by visual inspection. |
| Melting Point | Not available. | Recommend experimental determination using a calibrated melting point apparatus. |
| pKa | Not available. | Recommend experimental or in silico determination. |
| Solubility | Water: Low/InsolubleDMSO: Soluble (exact concentration to be determined)Ethanol: Likely soluble (exact concentration to be determined) | [2][3][4][5] It is recommended to experimentally determine solubility for stock solution preparation. |

Table 2: Safety and Handling Precautions

| Precaution | Recommendation |
|-------------------------------------|--|
| Hazard Classification | Not formally classified. Treat as a potent, hazardous compound. |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of dust. |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin Contact: Wash off with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |

A specific Safety Data Sheet (SDS) for **UCM765** is not readily available. The safety recommendations above are based on general best practices for handling novel research compounds and information from SDS of similar acetamide-containing molecules.^{[6][7][8]}

Storage and Stability

Proper storage is critical to maintain the integrity and activity of **UCM765**.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Conditions |
|--------------------------------------|----------------|--|---|
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Short to medium-term (weeks to months) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-resistant vials. |
| Working Solution (in aqueous buffer) | 2-8°C | Short-term (hours to days) | Prepare fresh before use. Stability in aqueous solutions may be limited. |

Experimental Protocols

Preparation of Stock Solutions

Due to its low aqueous solubility, a stock solution of **UCM765** is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

Materials:

- **UCM765** powder
- Anhydrous DMSO
- Sterile, amber or light-protecting microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips

Procedure:

- Equilibrate the **UCM765** container to room temperature before opening to prevent condensation.
- In a chemical fume hood, weigh the desired amount of **UCM765** powder using a calibrated analytical balance.
- Transfer the powder to a sterile, amber vial.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
- Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
- Aliquot the stock solution into single-use, tightly sealed, amber vials.
- Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
- Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Assays

Procedure:

- Thaw a single-use aliquot of the **UCM765** stock solution at room temperature.
- Dilute the stock solution serially in the appropriate cell culture medium or assay buffer to the final desired concentrations.
- To avoid precipitation, it is recommended to add the stock solution to the aqueous medium while vortexing.
- Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.

Protocol for In Vivo Administration in Rodents

UCM765 has been administered to rodents via subcutaneous (s.c.) and intravenous (i.v.) routes. The following is a general protocol for subcutaneous administration.

Materials:

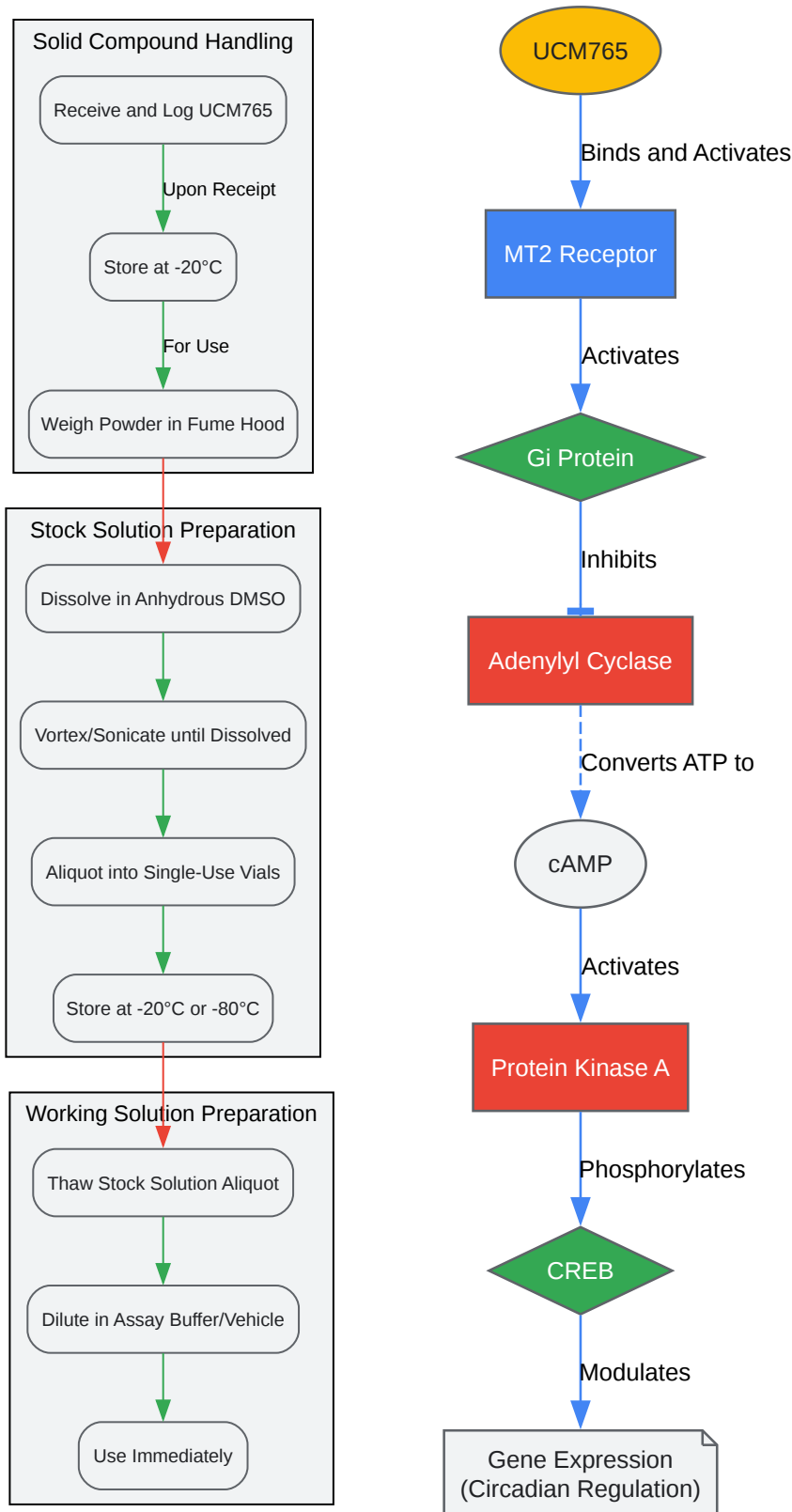
- **UCM765** stock solution (in DMSO)
- Sterile vehicle (e.g., saline, PBS, or a solution containing a co-solvent like Tween 80 or Cremophor EL to maintain solubility)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Appropriate animal handling and restraint equipment

Procedure:

- Thaw an aliquot of the **UCM765** stock solution.
- Prepare the dosing solution by diluting the stock solution in the chosen sterile vehicle. The final concentration should be calculated based on the desired dosage (e.g., 5, 10, or 20 mg/kg) and the injection volume appropriate for the animal's weight.
- Ensure the final DMSO concentration in the dosing solution is minimized to prevent toxicity.
- Administer the solution subcutaneously in the loose skin over the back or flank of the animal.
- The injection volume should be appropriate for the species (e.g., up to 5 ml/kg for mice and 10 ml/kg for rats).
- Administer an equivalent volume of the vehicle solution to the control group of animals.
- Monitor the animals for any adverse reactions following administration.

Visualizations

Experimental Workflow for Compound Handling and Preparation



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